molecular formula C22H25N3O2 B6476655 2-(1H-indol-1-yl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2640888-52-2

2-(1H-indol-1-yl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B6476655
CAS No.: 2640888-52-2
M. Wt: 363.5 g/mol
InChI Key: PBTXDRHXDIXWHU-UHFFFAOYSA-N
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Description

The compound 2-(1H-indol-1-yl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a heterocyclic molecule featuring a central ethanone linker connecting an indole moiety to a substituted piperidine ring. The indole group is attached at the 1-position, distinguishing it from analogs with substitutions at the 2- or 3-positions (e.g., QS4 in ). The piperidine ring is further modified by a (3-methylpyridin-4-yl)oxy methyl group, introducing a pyridine ring linked via an ether bond.

Properties

IUPAC Name

2-indol-1-yl-1-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-17-14-23-10-6-21(17)27-16-18-7-11-24(12-8-18)22(26)15-25-13-9-19-4-2-3-5-20(19)25/h2-6,9-10,13-14,18H,7-8,11-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXDRHXDIXWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and key analogs:

Compound Name Core Structure Indole Position Piperidine Substituent Key Functional Groups
Target Compound Indole-ethanone-piperidine 1 (3-Methylpyridin-4-yl)oxy methyl Pyridine, ether, ethanone
QS4 (1-(2-Methyl-1H-indol-3-yl)-2-[(2R)-2-methylpiperidin-1-yl]ethan-1-one) Indole-ethanone-piperidine 3 2-Methyl Methyl groups, ethanone
Compound (Pyrrolo[2,3-d]pyrimidin-4-amine derivative) Pyrrolopyrimidine-ethanone-indoline N/A Chloropyridine Chloropyridine, pyrrolopyrimidine
Pyridin-2(1H)-one Derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) Pyridinone N/A Bromo/methoxy substituents Bromine, methoxy, cyano

Key Observations :

  • Indole Position : The target compound’s indole substitution at the 1-position (vs. 3-position in QS4) may alter binding kinetics in biological systems, particularly for targets like serotonin receptors or kinases where indole orientation is critical .
  • This could enhance solubility or target affinity .
  • Functional Groups: The ethanone linker is conserved across analogs, suggesting its role as a pharmacophore. Pyridine/ether groups in the target compound may improve metabolic stability over halogenated or cyano-containing derivatives in .
Bioactivity and Pharmacological Potential

While biological data for the target compound are unavailable, insights can be inferred from analogs:

Antioxidant Activity: Pyridin-2(1H)-one derivatives in showed up to 79.05% radical scavenging activity, attributed to electron-donating substituents (e.g., bromo, methoxy).

Antimicrobial Effects : compounds displayed moderate inhibition against Staphylococcus aureus and Escherichia coli. The target’s pyridine group could enhance bacterial membrane penetration compared to simpler methyl-substituted piperidines .

Synthetic Feasibility : reported a 64% yield for a structurally complex pyrrolopyrimidine derivative. The target compound’s synthesis may face challenges due to its pyridine-ether linkage, requiring optimized coupling conditions .

Molecular Docking and Binding Affinity

emphasized docking studies to predict ligand-protein interactions. For the target compound:

  • The pyridine ring may engage in π-π stacking with aromatic residues (e.g., Tyr, Phe) in enzyme active sites.
  • The ethanone linker could act as a hydrogen-bond acceptor, mimicking carbonyl interactions seen in kinase inhibitors .
  • QS4’s 2-methylpiperidine group showed stereospecific binding in its crystal structure (), suggesting the target’s (3-methylpyridin-4-yl)oxy methyl substituent may require conformational optimization for target engagement .
ADMET Considerations
  • Solubility : The pyridine-ether group likely improves aqueous solubility compared to QS4’s hydrophobic methyl groups.
  • Metabolic Stability : Methyl groups on pyridine may reduce oxidative metabolism, enhancing half-life relative to ’s brominated derivatives .
  • Toxicity : Piperidine-containing compounds often exhibit CNS penetration, necessitating toxicity profiling absent in the evidence .

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